molecular formula C25H33N3O5S B2991907 2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-N-(2-morpholinoethyl)-1-ethanamine CAS No. 860785-84-8

2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-N-(2-morpholinoethyl)-1-ethanamine

Cat. No.: B2991907
CAS No.: 860785-84-8
M. Wt: 487.62
InChI Key: BLDKKAVZVDQOAD-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-substituted indole derivative with a unique ethoxy-ethoxy linker and a morpholinoethylamine moiety. Key structural features include:

  • Indole core: Modified at the 1-position with a 4-methylphenylsulfonyl group, enhancing metabolic stability and receptor affinity .
  • Ethoxy-ethoxy chain: Extending from the 4-position of the indole, providing flexibility and hydrophilicity.
  • Morpholinoethylamine terminus: The morpholine ring improves solubility and may modulate interactions with adrenergic or serotonergic receptors .

The compound's molecular formula is C₃₀H₃₅N₃O₅S, with a theoretical molecular weight of 557.68 g/mol. Its design combines elements of sulfonamide-based pharmaceuticals and indole derivatives, which are prevalent in CNS-targeting agents .

Properties

IUPAC Name

N-[2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]ethyl]-2-morpholin-4-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S/c1-21-5-7-22(8-6-21)34(29,30)28-12-9-23-24(28)3-2-4-25(23)33-20-19-31-16-11-26-10-13-27-14-17-32-18-15-27/h2-9,12,26H,10-11,13-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDKKAVZVDQOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OCCOCCNCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors could potentially be the primary targets of this compound.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more.

Result of Action

Given the wide range of biological activities associated with indole derivatives, the compound could potentially have diverse effects at the molecular and cellular levels. These effects could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, and more.

Biological Activity

The compound 2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-N-(2-morpholinoethyl)-1-ethanamine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N2O4SC_{24}H_{26}N_{2}O_{4}S with a molecular weight of approximately 470.6 g/mol. The structure features an indole core, which is known for various pharmacological activities, linked through an ether and amine functional groups that enhance its biological profile.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antioxidant Activity : Many indole derivatives possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : The compound may inhibit key enzymes such as xanthine oxidase, which is crucial in uric acid metabolism. This mechanism is beneficial in treating conditions like gout and hyperuricemia .

Biological Activity Data

Activity TypeMechanism/EffectReference
AntioxidantScavenging free radicals
Enzyme InhibitionInhibits xanthine oxidase
AntitumorInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative damage

Case Studies and Research Findings

  • Antioxidant Studies :
    A study evaluated the antioxidant potential of various indole derivatives, including the target compound. It was found to significantly reduce oxidative stress markers in vitro, suggesting its potential use as a therapeutic agent against oxidative stress-related diseases .
  • Cancer Research :
    In a series of experiments on cancer cell lines, the compound exhibited significant cytotoxic effects, leading to apoptosis. This suggests that it may be developed as a novel anticancer agent targeting specific pathways involved in tumor growth and survival .
  • Neuroprotective Effects :
    Research involving neuronal cell cultures demonstrated that the compound could protect against neurotoxicity induced by oxidative stress. This highlights its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key differences between the target compound and analogues from the literature:

Compound Name / ID Sulfonyl Group Amine Substituent Molecular Formula MW (g/mol) Key Features/Activity
Target Compound 4-Methylphenylsulfonyl 2-Morpholinoethyl C₃₀H₃₅N₃O₅S 557.68 Enhanced solubility (morpholine), potential CNS activity .
N-(Phenylmethyl)-2-[1-(phenylsulfonyl)indol-4-yl]oxy-ethanamine Phenylsulfonyl Benzyl C₂₃H₂₂N₂O₃S 406.50 Lower solubility (benzyl group); phenylsulfonyl may reduce metabolic stability compared to 4-methylphenyl .
(1E)-N-(4-Methoxyphenyl)-1-[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methanimine None Morpholine-linked imine C₂₁H₂₃N₃O₂ 349.43 Morpholine enhances receptor binding; methoxyphenyl group may confer α-adrenoceptor affinity .
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone Chlorophenylsulfonyl Morpholinylethanone C₂₁H₂₀ClN₃O₄S 469.92 Chlorophenyl increases electrophilicity, potentially enhancing potency but raising toxicity concerns .
3-((1H-Indol-4-yl)oxy)-2-hydroxy-N-(2-(2-methoxyphenoxy)ethyl)propan-1-aminium None Methoxyphenoxyethyl C₂₀H₂₅N₂O₄ 357.21 Hydroxypropanaminium structure improves ionic solubility; methoxyphenoxy may influence β-adrenoceptor binding .

Pharmacological and Physicochemical Properties

  • Solubility: The morpholinoethyl group in the target compound improves water solubility compared to benzyl () or methoxyphenyl () substituents .
  • Receptor Binding :
    • Morpholine and ethoxy-ethoxy chains may enhance interactions with serotonin or adrenergic receptors, similar to compounds in and .
    • The 4-methylphenylsulfonyl group could reduce cytochrome P450 metabolism compared to unsubstituted phenylsulfonyl groups .
  • Toxicity : Chlorophenyl analogues () show higher cytotoxicity in vitro, suggesting the target compound’s methyl group may offer a safer profile .

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